1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-Iodo-3-(3-nitrophenyl)bicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family These compounds are known for their unique three-dimensional cyclic structures, which make them valuable in various fields such as drug discovery and materials science
Preparation Methods
The synthesis of 1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 1,3-disubstituted bicyclo[1.1.1]pentane derivatives . Another approach involves the use of nickel/photoredox-catalyzed multicomponent dicarbofunctionalization of [1.1.1]propellane . These methods are advantageous due to their efficiency and the ability to introduce various functional groups in a single step.
Chemical Reactions Analysis
1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products. For example, the nitro group can be oxidized to a nitroso group using oxidizing agents like potassium permanganate.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane involves its interaction with various molecular targets. The iodine atom and nitrophenyl group can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s binding to biological targets . Additionally, the bicyclo[1.1.1]pentane core provides a rigid and three-dimensional scaffold that can enhance the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane can be compared to other bicyclo[1.1.1]pentane derivatives, such as:
1,3-Diiodobicyclo[1.1.1]pentane: This compound has two iodine atoms and is used as an intermediate in various synthetic reactions.
1-Iodo-3-(4-nitrophenyl)bicyclo[1.1.1]pentane: Similar to the target compound but with the nitro group in a different position, which can affect its reactivity and applications.
1,3-Difluoro-3-(3-nitrophenyl)bicyclo[1.1.1]pentane:
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
1-iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO2/c12-11-5-10(6-11,7-11)8-2-1-3-9(4-8)13(14)15/h1-4H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCLIJBWALPKNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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